molecular formula C14H13ClN6 B11076960 (2-Chloro-benzylidene)-[3-(3,5-dimethyl-pyrazol-1-yl)-[1,2,4]triazol-4-yl]-amine

(2-Chloro-benzylidene)-[3-(3,5-dimethyl-pyrazol-1-yl)-[1,2,4]triazol-4-yl]-amine

Cat. No.: B11076960
M. Wt: 300.74 g/mol
InChI Key: UOHFHWFENLCTCJ-CAOOACKPSA-N
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Description

N-[(E)-1-(2-CHLOROPHENYL)METHYLIDENE]-N-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4H-1,2,4-TRIAZOL-4-YL]AMINE is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-1-(2-CHLOROPHENYL)METHYLIDENE]-N-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4H-1,2,4-TRIAZOL-4-YL]AMINE typically involves the condensation of 2-chlorobenzaldehyde with 3-(3,5-dimethyl-1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-amine under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-1-(2-CHLOROPHENYL)METHYLIDENE]-N-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4H-1,2,4-TRIAZOL-4-YL]AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation or nitration reactions can be performed using appropriate halogenating or nitrating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Chlorine or bromine in the presence of a catalyst for halogenation; nitric acid for nitration.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[(E)-1-(2-CHLOROPHENYL)METHYLIDENE]-N-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4H-1,2,4-TRIAZOL-4-YL]AMINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[(E)-1-(2-CHLOROPHENYL)METHYLIDENE]-N-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4H-1,2,4-TRIAZOL-4-YL]AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E)-1-(2-CHLOROPHENYL)METHYLIDENE]-N-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4H-1,2,4-TRIAZOL-4-YL]AMINE is unique due to its combination of aromatic and heterocyclic structures, which confer specific chemical and biological properties

Properties

Molecular Formula

C14H13ClN6

Molecular Weight

300.74 g/mol

IUPAC Name

(E)-1-(2-chlorophenyl)-N-[3-(3,5-dimethylpyrazol-1-yl)-1,2,4-triazol-4-yl]methanimine

InChI

InChI=1S/C14H13ClN6/c1-10-7-11(2)21(19-10)14-18-16-9-20(14)17-8-12-5-3-4-6-13(12)15/h3-9H,1-2H3/b17-8+

InChI Key

UOHFHWFENLCTCJ-CAOOACKPSA-N

Isomeric SMILES

CC1=CC(=NN1C2=NN=CN2/N=C/C3=CC=CC=C3Cl)C

Canonical SMILES

CC1=CC(=NN1C2=NN=CN2N=CC3=CC=CC=C3Cl)C

Origin of Product

United States

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